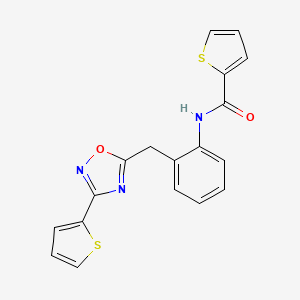
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide is an intriguing compound with unique structural elements. The presence of both thiophene and oxadiazole rings adds to its chemical diversity, making it an interesting subject for research in multiple scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide generally involves the formation of the oxadiazole ring followed by its attachment to a thiophene ring system. Starting with the appropriate thiophene derivatives, the reactions typically include cyclization processes that form the oxadiazole ring, which is then subjected to amidation to introduce the carboxamide group. The reaction conditions usually require precise control of temperature and pH to ensure the correct formation of the desired product.
Industrial Production Methods: While the laboratory-scale synthesis focuses on reaction optimization, industrial-scale production requires scalable and economically viable methods. This often involves continuous flow synthesis, where reaction components are passed through a series of reactors. Catalyst optimization and solvent selection are critical for maximizing yields and reducing production costs.
Chemical Reactions Analysis
Types of Reactions: N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide undergoes various reactions such as oxidation, reduction, and substitution. These reactions are vital for modifying the compound for different research applications.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminium hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often include specific solvents and controlled environments to ensure successful outcomes.
Major Products Formed: The major products formed from these reactions depend on the pathway chosen
Scientific Research Applications
Chemistry: In chemistry, this compound is explored for its electron-donating properties and potential as a building block for more complex molecules.
Biology: Biologically, its structural components make it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Medicine: In medicine, researchers are investigating its potential as a pharmacophore, which could be used to develop new therapeutic agents for various diseases.
Industry: Industrially, its unique properties could be harnessed in material science for developing new polymers or as an additive to enhance the properties of existing materials.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level. The thiophene and oxadiazole rings facilitate binding to specific targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to a biological or chemical response.
Comparison with Similar Compounds
Similar compounds include other thiophene-oxadiazole derivatives. What sets N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide apart is its specific structural arrangement, which may confer unique binding properties or reactivity.
Some related compounds include:
3-(thiophen-2-yl)-1,2,4-oxadiazole
N-(2-phenyl)thiophene-2-carboxamide
Each of these compounds shares some structural features but differs in the arrangement or presence of specific functional groups, which can significantly impact their chemical and biological properties.
Properties
IUPAC Name |
N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c22-18(15-8-4-10-25-15)19-13-6-2-1-5-12(13)11-16-20-17(21-23-16)14-7-3-9-24-14/h1-10H,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYFAQIYAWQDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid](/img/structure/B2968798.png)
![(E)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2968799.png)
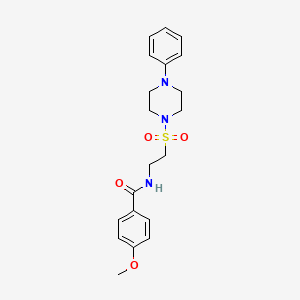
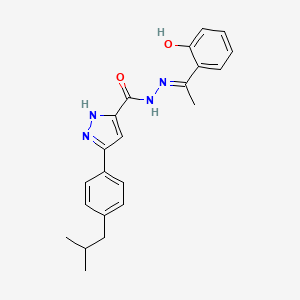
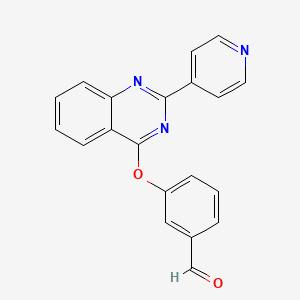
![5-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2968809.png)
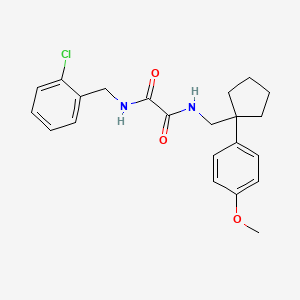
![METHYL 4-[2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE](/img/structure/B2968811.png)
![2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B2968812.png)
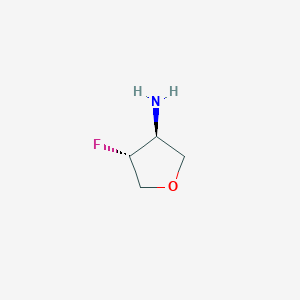
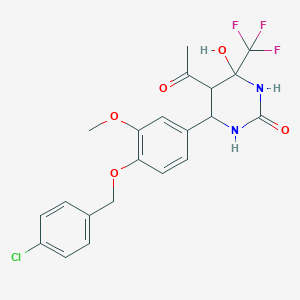
![N-(3-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2968816.png)
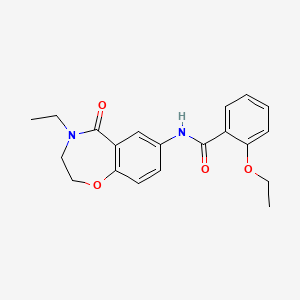
![1-Phenyl-5-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}pentane-1,5-dione](/img/structure/B2968819.png)
